Dotriacont-1-ene-1,15-diol
Description
Dotriacont-1-ene-1,15-diol (C₃₂H₆₂O₂) is a long-chain diol characterized by a 32-carbon backbone with hydroxyl groups at positions 1 and 15 and a double bond at position 1. This compound is primarily studied in environmental and biogeochemical contexts, where it serves as a biomarker for specific microbial sources and paleoenvironmental conditions. Its structural uniqueness, including the unsaturated bond and hydroxyl placement, differentiates it from other long-chain diols commonly observed in marine and freshwater systems.
Properties
CAS No. |
114749-63-2 |
|---|---|
Molecular Formula |
C32H64O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
dotriacont-1-ene-1,15-diol |
InChI |
InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(34)30-27-24-21-18-15-12-13-16-19-22-25-28-31-33/h28,31-34H,2-27,29-30H2,1H3 |
InChI Key |
WBQREJHQGTVHMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCC=CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dotriacont-1-ene-1,15-diol typically involves the hydroxylation of 1-dotriacontene. This can be achieved through the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions often include a non-aqueous solvent such as chloroform or acetone to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and ketones.
Reduction: The compound can be reduced to form saturated diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides, alkyl halides
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Saturated diols
Substitution: Esters, ethers
Scientific Research Applications
Dotriacont-1-ene-1,15-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Serves as a biomarker for certain marine algae and can be used in the study of marine ecosystems.
Industry: Utilized in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of Dotriacont-1-ene-1,15-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating its role as a surfactant. Additionally, the double bond can participate in electrophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Correlation of Diols with Temperature and Salinity
Key Findings:
- This compound exhibits the strongest positive correlation with temperature among C₃₂ diols, making it a robust paleothermometer in freshwater systems .
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